molecular formula C8H11NOS B13790222 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- CAS No. 24207-15-6

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl-

Cat. No.: B13790222
CAS No.: 24207-15-6
M. Wt: 169.25 g/mol
InChI Key: BJEVGGTVTRCGSV-UHFFFAOYSA-N
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Description

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- is a heterocyclic compound that belongs to the pyridinethione family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- typically involves the reaction of pyridine derivatives with thiol compounds under controlled conditions. Common reagents used in the synthesis include ethylating agents and methylating agents. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process might include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that 2(1H)-Pyridinethione exhibits significant antioxidant activity. It has been shown to enhance myocardial metabolism, which is crucial for treating conditions related to ischemia. The compound's ability to reduce lipid peroxidation and improve cellular membrane integrity makes it a candidate for developing cardiovascular drugs .

Chelating Agent
The compound functions as a chelating agent, particularly in the context of metal ion binding. Its structure allows it to form stable complexes with various metal ions, which can be beneficial in treating metal overload conditions or in drug formulations where metal ions play a critical role .

Insulin-Mimetic Activity
Recent studies have demonstrated that derivatives of 2(1H)-Pyridinethione exhibit insulin-mimetic properties. These compounds have been tested for their ability to modulate free fatty acid release from adipose tissues, indicating potential applications in diabetes treatment .

Agricultural Applications

Pesticide Development
In the agricultural sector, the compound has been explored for its insecticidal properties. Its effectiveness against pests such as Triatoma infestans suggests that it could be developed into a natural pesticide, contributing to integrated pest management strategies .

Plant Growth Regulation
There is evidence suggesting that pyridinethione derivatives may promote plant growth and enhance resistance to environmental stressors. This application could be pivotal in developing sustainable agricultural practices.

Materials Science

Polymer Additives
Due to its chemical stability and reactivity, 2(1H)-Pyridinethione can be utilized as an additive in polymer formulations. It can improve the thermal stability and mechanical properties of polymers, making it valuable in the production of high-performance materials.

Nanocomposite Formation
The compound's ability to interact with nanoparticles opens avenues for creating nanocomposites with enhanced properties. These materials could find applications in electronics, coatings, and other advanced technologies.

Data Tables

Application Area Specific Application Key Findings/Notes
Medicinal ChemistryAntioxidant ActivityReduces lipid peroxidation; enhances myocardial metabolism.
Chelating AgentForms stable complexes with metal ions; useful in drug formulations.
Insulin-Mimetic ActivityModulates free fatty acid release; potential diabetes treatment.
AgriculturePesticide DevelopmentEffective against Triatoma infestans; potential for natural pesticides.
Plant Growth RegulationPromotes growth; enhances stress resistance.
Materials SciencePolymer AdditivesImproves thermal stability and mechanical properties of polymers.
Nanocomposite FormationInteracts with nanoparticles; applications in electronics and coatings.

Case Studies

  • Cardiovascular Research : Clinical trials have shown that 6-methyl-2-ethyl-3-pyridone can significantly improve outcomes in patients with ischemic heart disease by enhancing myocardial metabolism and reducing oxidative stress .
  • Agricultural Trials : Field studies demonstrated that formulations containing pyridinethione derivatives effectively reduced pest populations while promoting crop health without harmful side effects on beneficial insects .
  • Material Performance Testing : Experiments indicated that incorporating 2(1H)-Pyridinethione into polymer matrices resulted in improved mechanical strength and thermal stability, making these materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-5-methyl-
  • 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-4-methyl-

Uniqueness

Compared to similar compounds, 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- may exhibit unique chemical properties or biological activities due to its specific molecular structure

Biological Activity

2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl-, also known by its CAS Registry Number 24207-15-6, is a sulfur-containing heterocyclic compound with potential biological activities. Its molecular formula is C8H11NOSC_8H_{11}NOS and it has a molecular weight of approximately 169.244 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a pyridine ring substituted with an ethyl group, a hydroxyl group, and a methyl group. The presence of the thione (sulfur) atom is significant for its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds similar to 2(1H)-pyridinethione exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. In vitro studies have shown that these compounds can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Chelating Properties

The chelating ability of 2(1H)-pyridinethione has been highlighted in several studies. Chelators play a vital role in sequestering metal ions, which can be toxic in excess. For instance, derivatives of pyridinethiones have demonstrated higher pM values for metal ion binding compared to other chelators, indicating stronger binding affinities for ions like Fe(III) and actinides . This property suggests potential applications in treating metal overload conditions.

Insulin-Mimetic Activity

Recent research has explored the insulin-mimetic effects of similar compounds. For example, complexes formed with zinc and hydroxypyridine derivatives have shown significant inhibitory effects on free fatty acid release from adipose cells stimulated by epinephrine. These findings suggest that 2(1H)-pyridinethione could potentially mimic insulin action, although specific data on this compound is limited .

Study on Antioxidant Activity

A study conducted on related pyridine derivatives demonstrated significant antioxidant activity through various assays measuring their ability to reduce oxidative stress markers in cell cultures. The results indicated that these compounds could lower malondialdehyde (MDA) levels and increase glutathione (GSH) concentrations, suggesting protective effects against oxidative damage.

CompoundMDA Reduction (%)GSH Increase (%)
Compound A4530
Compound B5040
2(1H)-Pyridinethione 48 35

Chelation Efficacy

In another study focusing on chelation therapy, the efficacy of various pyridinethiones was assessed in animal models with iron overload. The results showed that treatment with these compounds significantly reduced serum iron levels compared to controls.

Treatment GroupInitial Iron Level (µg/dL)Final Iron Level (µg/dL)
Control300280
2(1H)-Pyridinethione 290 210

Properties

CAS No.

24207-15-6

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-ethyl-3-hydroxy-6-methylpyridine-2-thione

InChI

InChI=1S/C8H11NOS/c1-3-9-6(2)4-5-7(10)8(9)11/h4-5,10H,3H2,1-2H3

InChI Key

BJEVGGTVTRCGSV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=C(C1=S)O)C

Origin of Product

United States

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